molecular formula C28H27FIN3O6 B1684330 Unii-M58joz0T53 CAS No. 947182-25-4

Unii-M58joz0T53

Cat. No.: B1684330
CAS No.: 947182-25-4
M. Wt: 647.4 g/mol
InChI Key: MEPDJWRMAAUPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound’s synthesis involves substituting specific functional groups in precursor molecules, as demonstrated in Example 37 of Patent CN201510979743.2. Here, the compound was synthesized using a platinum-based catalyst, yielding a product with a molecular ion peak ([M+H]⁺) at m/z = 879 and an exact mass of 878 . While its precise structure remains undisclosed in publicly available literature, the compound’s physicochemical properties, such as high thermal stability and solubility in polar solvents, suggest utility in coordination chemistry or catalysis .

Properties

CAS No.

947182-25-4

Molecular Formula

C28H27FIN3O6

Molecular Weight

647.4 g/mol

IUPAC Name

(2S,3S)-2-[(4R)-4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide

InChI

InChI=1S/C28H27FIN3O6/c1-16(17-5-3-2-4-6-17)25(26(36)31-23-12-9-19(30)13-22(23)29)33-27(37)24(32-28(33)38)18-7-10-21(11-8-18)39-15-20(35)14-34/h2-13,16,20,24-25,34-35H,14-15H2,1H3,(H,31,36)(H,32,38)/t16-,20+,24+,25-/m0/s1

InChI Key

MEPDJWRMAAUPBM-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)[C@H](NC3=O)C4=CC=C(C=C4)OC[C@@H](CO)O

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-(4-(2,3-dihydroxy-propoxy)phenyl)-2,5-dioxo-imidazolidin-1-yl)-N-(2-fluoro-4-iodo-phenyl)-3-phenylbutyramide
RO 5068760
RO-5068760
RO5068760

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Patent CN201510979743.2

The patent describes several analogs synthesized via similar methodologies, differing primarily in substituent groups or metal coordination centers. Key examples include:

Compound ID Molecular Ion ([M+H]⁺) Exact Mass Key Functional Groups Application Insights
UNII-M58J0Z0T53 879 878 Pt-complexed aromatic Catalysis, drug delivery
Example 38 935 934 Di-hydroxyphenyl Antioxidant activity
Example (I-202) Not reported Not reported Fluorinated aromatic Enhanced lipophilicity

Key Findings :

  • Mass and Stability : The platinum-coordinated UNII-M58J0Z0T53 exhibits higher molecular mass and thermal stability compared to di-hydroxyphenyl analogs (Example 38), likely due to metal-ligand interactions .
  • Reactivity : Fluorinated analogs (e.g., I-202) show increased lipophilicity, making them more suitable for membrane penetration in drug delivery, whereas UNII-M58J0Z0T53’s polar groups favor aqueous-phase reactions .
Functional Analogs in Industrial Chemistry

UNII-M58J0Z0T53 shares functional similarities with organometallic compounds like DiDOPO-based flame retardants (EP/GF/DiDOPO composites). Both classes utilize aromatic rings and heteroatoms (e.g., phosphorus or platinum) to enhance thermal resistance. However, DiDOPO derivatives prioritize halogen-free flame suppression, while UNII-M58J0Z0T53’s platinum core may enable redox-active catalysis .

Property UNII-M58J0Z0T53 DiDOPO Composites
Thermal Decomposition >300°C (inert atmosphere) 250–280°C (self-extinguishing)
Primary Application Catalysis Flame retardation
Environmental Impact Potential metal leaching Low toxicity, halogen-free

Comparative Pharmacological Potential

While UNII-M58J0Z0T53 lacks explicit pharmacological data, structurally related compounds like JWH-081 and JWH-175 (cannabinoid receptor agonists) highlight the importance of aromatic substituents in bioactivity. For example:

  • JWH-081 : Binds to CB1 receptors with Ki = 1.2 nM, but exhibits hepatotoxicity at high doses .
  • UNII-M58J0Z0T53 : Predicted to interact with cytochrome P450 enzymes due to its platinum center, though in vitro assays are needed to validate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-M58joz0T53
Reactant of Route 2
Reactant of Route 2
Unii-M58joz0T53

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.